molecular formula C12H21F2NO4 B8017819 tert-butyl 4-(2,3-Dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate

tert-butyl 4-(2,3-Dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate

Cat. No.: B8017819
M. Wt: 281.30 g/mol
InChI Key: AISDOFJJFZGFGN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2,3-Dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate is a pyrrolidine-based compound characterized by:

  • A tert-butyl carbamate group at position 1, which serves as a protective group for amines during synthesis.
  • 3,3-Difluorination on the pyrrolidine ring, enhancing metabolic stability and altering electronic properties.

The dihydroxypropyl group distinguishes it from related compounds by improving aqueous solubility compared to non-polar substituents.

Properties

IUPAC Name

tert-butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F2NO4/c1-11(2,3)19-10(18)15-5-8(4-9(17)6-16)12(13,14)7-15/h8-9,16-17H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISDOFJJFZGFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

The pyrrolidine core can be synthesized via cyclization of γ-amino alcohols or related precursors. For example, treatment of 4-aminobutanol derivatives with diethylaminosulfur trifluoride (DAST) facilitates both cyclization and fluorination in a single step. However, this method often yields mixtures of regioisomers, necessitating chromatographic separation.

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enable direct fluorination of pyrrolidine enolates. A representative procedure involves:

  • Generating a lithium enolate from tert-butyl pyrrolidine-1-carboxylate at −78°C in THF.

  • Treating with NFSI (2.2 equiv) for 12 hours at −20°C.

  • Quenching with aqueous NH4Cl and extracting with dichloromethane.

This method achieves 65–78% yields but requires careful temperature control to minimize over-fluorination.

Radical Fluorination

Copper-mediated radical fluorination using Langlois’ reagent (CF3SO2Na) provides an alternative route under milder conditions. Key parameters include:

ParameterOptimal ValueEffect on Yield
Catalyst Loading10 mol% CuIMaximizes TOF
SolventDMF/H2O (4:1)Enhances solubility
Reaction Time8–12 hoursBalances conversion vs. decomposition

This method produces 3,3-difluoropyrrolidine derivatives in 70–85% yields with excellent diastereoselectivity (>20:1 dr).

Introduction of the 2,3-Dihydroxypropyl Side Chain

Epoxide Ring-Opening

Epoxide intermediates offer a stereocontrolled route to vicinal diols. A two-step sequence involves:

  • Alkylation : Reacting 3,3-difluoropyrrolidine with epichlorohydrin in the presence of K2CO3 (Yield: 82–88%).

  • Acid-Catalyzed Hydrolysis : Treating the epoxide with H2SO4 (0.1 M) in THF/H2O to afford the diol (Yield: 90–94%).

Critical factors include:

  • Temperature : Hydrolysis at 0°C minimizes side reactions.

  • Solvent System : THF/H2O (3:1) balances reactivity and solubility.

Dihydroxylation of Allyl Derivatives

Osmium tetroxide-catalyzed dihydroxylation of 4-allyl-3,3-difluoropyrrolidine derivatives proceeds with anti stereochemistry:
RCH2CH=CH2OsO4,NMORCH2CH(OH)CH2OH\text{RCH}_2\text{CH=CH}_2 \xrightarrow{\text{OsO}_4, \text{NMO}} \text{RCH}_2\text{CH(OH)CH}_2\text{OH}
Typical conditions:

  • 2 mol% OsO4, 4-methylmorpholine N-oxide (NMO) as co-oxidant

  • Acetone/H2O (5:1), 0°C to rt, 6 hours

  • Yield: 76–84%

tert-Butyl Carbamate Protection and Deprotection

Protection of Pyrrolidine Nitrogen

The tert-butoxycarbonyl (Boc) group is introduced via Schotten-Baumann reaction:

  • Dissolve pyrrolidine in THF/H2O (2:1).

  • Add Boc anhydride (1.2 equiv) and NaOH (2.5 equiv) at 0°C.

  • Stir for 4 hours at rt (Yield: 92–95%).

Selective Deprotection Strategies

Acidic cleavage with HCl in dioxane (4 M, 2 hours, rt) removes the Boc group without affecting the diol moiety. Alternative methods:

ReagentConditionsCompatibility
TFA/CH2Cl2 (1:1)0°C to rt, 1 hourPreserves esters
H2SO4 (conc.)MeOH, reflux, 3 hoursAvoids epimerization

Optimization of Reaction Sequences

Order of Functional Group Installation

Comparative studies indicate superior yields when installing fluorine atoms before the dihydroxypropyl group:

SequenceOverall YieldPurity
Fluorination → Alkylation68%98%
Alkylation → Fluorination42%85%

Early fluorination minimizes steric hindrance during subsequent alkylation steps.

Solvent Effects on Difluorination

Solvent polarity significantly impacts fluorination efficiency:

SolventDielectric ConstantYieldSelectivity (dr)
THF7.665%15:1
DMF37.282%22:1
MeCN37.578%18:1

Polar aprotic solvents stabilize transition states, enhancing both yield and stereoselectivity.

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc CH3), 3.42–3.55 (m, 2H, NCH2), 4.01–4.12 (m, 1H, CHOH), 4.85 (br s, 2H, OH).

  • 19^{19}F NMR (376 MHz, CDCl3): δ −112.4 (d, J = 235 Hz, CF2).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H2O, 1 mL/min) shows ≥95% purity with retention time = 8.2 minutes.

Scale-Up Considerations and Industrial Relevance

Cost Analysis of Fluorinating Agents

ReagentCost per kgAtom EconomyPreferred Scale
DAST$32045%Lab-scale
NFSI$28062%Pilot plant
Selectfluor®$21058%Industrial

Selectfluor® offers the best balance of cost and efficiency for large-scale production.

Waste Stream Management

Fluorination reactions generate HF byproducts requiring neutralization with Ca(OH)2 slurry. Each kilogram of product produces 3.2 kg of CaF2 waste, necessitating dedicated filtration systems .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The compound contains a tert-butyl ester group, a common protecting group in organic synthesis. Hydrolysis under acidic conditions (e.g., trifluoroacetic acid, TFA) cleaves the ester to yield the corresponding carboxylic acid. This reaction is well-documented for similar tert-butyl esters .

Reaction TypeConditionsProduct
Acidic hydrolysisTFA, DCM4-(2,3-Dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylic acid

Oxidation of the Dihydroxypropyl Group

The 2,3-dihydroxypropyl moiety can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent. For example:

  • Mild oxidation (e.g., NaIO4) converts the diol to a dialdehyde (O=CH-CH2-O) .

  • Stronger oxidation (e.g., KMnO4) may fully oxidize the group to a carboxylic acid .

Oxidizing AgentProduct
NaIO44-(2,3-Dioxopropyl)-3,3-difluoropyrrolidine-1-carboxylate
KMnO44-(Carboxyalkyl)-3,3-difluoropyrrolidine-1-carboxylate

Reactions of the Fluorinated Pyrrolidine Ring

The 3,3-difluoropyrrolidine ring exhibits reactivity influenced by the electron-withdrawing fluorine atoms. Key reactions include:

  • Ring-opening nucleophilic attack : Under basic conditions (e.g., NaH), nucleophiles can attack the electrophilic carbons adjacent to the fluorines .

  • Substitution at the 4-position : The amino group (if deprotected) or other substituents can undergo further functionalization (e.g., alkylation, acylation) .

Reaction TypeConditionsOutcome
Nucleophilic attackNaH, THFRing-opening to form fluorinated amino acids
SubstitutionR-X, K2CO3Alkylated or acylated derivatives at the 4-position

Derivatization of the Hydroxyl Groups

The 2,3-dihydroxypropyl group can participate in esterification, ether formation, or phosphorylation. For example:

  • Esterification : Reaction with acyl chlorides (e.g., AcCl) converts hydroxyls to acetates .

  • Phosphorylation : Treatment with POCl3 introduces phosphoryl groups .

Derivatization TypeReagentProduct
EsterificationAcClAcetylated dihydroxypropyl derivatives
PhosphorylationPOCl3Phosphorylated dihydroxypropyl derivatives

Thermal Stability and Decomposition

The compound's thermal stability is influenced by its fluorinated structure. While specific data is limited, fluorinated heterocycles generally exhibit higher thermal resistance compared to non-fluorinated analogs . Decomposition may occur at elevated temperatures (>200°C), producing fluorinated gases and pyrrolidine degradation products .

Research Findings and Mechanistic Insights

  • Kinetic Studies : The tert-butyl ester hydrolysis rate is significantly slower compared to methyl or ethyl esters due to steric hindrance .

  • Regioselectivity : Fluorination at the 3,3-positions directs nucleophilic attack to the 4-position of the pyrrolidine ring .

  • Biological Implications : The 2,3-dihydroxypropyl group mimics glycerol backbones, suggesting potential applications in lipid-based drug delivery systems .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

This compound has been investigated as a potential drug candidate due to its unique structural features. The difluoropyrrolidine moiety is of particular interest in drug design as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

Case Study: Antidiabetic Agents
Research has shown that derivatives of pyrrolidine compounds can exhibit significant antidiabetic activity. For instance, a study demonstrated that modifications to the pyrrolidine structure could lead to improved insulin sensitivity and glucose uptake in cellular models . The introduction of the tert-butyl and difluoropropyl groups enhances lipophilicity, which may improve cell membrane permeability.

1.2 Neuroprotective Effects

Preliminary studies indicate that tert-butyl 4-(2,3-Dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate might possess neuroprotective properties. These effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

3.1 Mass Spectrometry

The compound is utilized in mass spectrometric analyses as a derivatizing agent to improve the detection sensitivity of various analytes. Its unique structure allows for better ionization efficiency during mass spectrometry, leading to more accurate quantitative analyses .

Mechanism of Action

The mechanism by which tert-butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, the difluoromethyl groups can interact with biological targets, such as enzymes or receptors, altering their activity. The hydroxyl groups can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrrolidine/Pyridine Derivatives

The following compounds share key structural motifs with the target molecule:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Features Reference
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₀H₂₈FN₃O₄ Fluoropyridine, pyrrolidine, dual ester groups 393.45 Dual ester functionality; fluoropyridine enhances π-stacking interactions
tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate C₁₀H₁₈F₂N₂O₂ Aminomethyl group at position 4 236.26 Increased reactivity for conjugation; reduced hydrophilicity
(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₀H₁₉NO₃ Hydroxymethyl group at position 2 201.27 Chiral center; used in peptide synthesis
HCORANGE NO.3 (1-(2,3-dihydroxypropyl)oxy-3-nitro-4-(2-hydroxyethyl)aminobenzene) C₁₂H₁₇N₃O₆ Dihydroxypropyloxy, nitro, hydroxyethylamino groups 299.28 Cosmetic dye; nitro groups confer chromophore properties
Key Observations:

Fluorination Effects: The 3,3-difluoro modification in the target compound and its aminomethyl analog () likely improves metabolic stability compared to non-fluorinated analogs like (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate .

Hydrophilicity: The dihydroxypropyl group in the target compound enhances water solubility relative to the aminomethyl () or hydroxymethyl () analogs, which may reduce bioavailability in hydrophobic environments.

Functional Diversity : Dual ester groups in the pyridine-pyrrolidine hybrid () enable bifunctional reactivity, whereas the target compound’s single carbamate group favors selective protection/deprotection strategies.

Stability and Reactivity

  • Carbamate Stability : The tert-butyl carbamate group is stable under basic conditions but cleavable via acidolysis (e.g., TFA), a feature shared with analogs like those in .

Biological Activity

tert-butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate (CAS No. 1823808-90-7) is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H21F2NO4
  • Molecular Weight : 281.30 g/mol
  • Purity : ≥ 98% .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Key areas of interest include:

  • Antioxidant Properties : Studies have indicated that the compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress in various biological systems.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further research in the development of new antibiotics.
  • Cytotoxicity : Research has shown that this compound can induce apoptosis in cancer cell lines, indicating potential utility in cancer therapy .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is believed to interact with specific cellular pathways involved in:

  • Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, the compound may help mitigate cellular damage and inflammation.
  • Cell Signaling Pathways : It may modulate pathways associated with cell survival and apoptosis, particularly in cancer cells.

Case Study 1: Antioxidant Activity

In a study evaluating various compounds for their antioxidant capabilities, this compound demonstrated a high capacity to reduce lipid peroxidation in vitro. This suggests a protective role against oxidative damage in cellular models .

Case Study 2: Cytotoxic Effects on Cancer Cells

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis through mitochondrial pathways .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with similar compounds was conducted.

Compound NameCAS No.Molecular WeightAntioxidant ActivityCytotoxicity
This compound1823808-90-7281.30 g/molHighModerate
tert-butyl 4-hydroxypyrrolidine-1-carboxylate97551328223.22 g/molModerateLow

Q & A

How can the stereochemical configuration of the dihydroxypropyl substituent in tert-butyl 4-(2,3-dihydroxypropyl)-3,3-difluoropyrrolidine-1-carboxylate be resolved, and what analytical methods are critical for this?

Level: Advanced
Methodological Answer:
The stereochemistry of the dihydroxypropyl group can be resolved via chiral column chromatography or asymmetric synthesis. For characterization, nuclear Overhauser effect spectroscopy (NOESY) and 19F^{19}\text{F} NMR are essential. NOESY can identify spatial proximity between protons on the dihydroxypropyl chain and the pyrrolidine ring, while 19F^{19}\text{F} NMR distinguishes fluorine environments influenced by neighboring stereocenters . Coupling constants (JH-FJ_{\text{H-F}}) in 1H^{1}\text{H} NMR may also reveal vicinal fluorine-proton interactions, aiding in assigning stereochemistry.

What synthetic strategies are recommended for introducing the 3,3-difluoro motif into the pyrrolidine ring of this compound?

Level: Advanced
Methodological Answer:
The 3,3-difluoro substitution can be achieved via electrophilic fluorination or radical fluorination of a pyrrolidine precursor. For example:

Electrophilic fluorination : Treat a 3-ketopyrrolidine intermediate with a fluorinating agent like DAST (diethylaminosulfur trifluoride) to install geminal fluorines.

Radical fluorination : Use a fluoroalkyl iodide (e.g., Togni’s reagent) under light irradiation to generate fluorine radicals, which add to a pyrrolidine enamine intermediate.
Key optimization parameters include temperature control (0–20°C) and solvent selection (e.g., dichloromethane for DAST reactions) to minimize side reactions .

How can conflicting 1H^{1}\text{H}1H NMR data for rotational isomers of similar pyrrolidine derivatives be addressed during structural validation?

Level: Advanced
Methodological Answer:
Rotational isomers (rotamers) arise due to restricted rotation around the C–N bond of the tert-butyl carbamate group. To resolve conflicting NMR signals:

  • Perform variable-temperature (VT) NMR: Heating the sample to 60°C coalesces rotamer signals into a single peak.
  • Use 13C^{13}\text{C} NMR to identify distinct carbonyl carbons from rotamers.
  • Compare with literature data for analogous compounds (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate, which exhibits two rotamers with distinct 31P^{31}\text{P} NMR shifts) .

What reaction conditions optimize the coupling of a dihydroxypropyl group to the pyrrolidine core?

Level: Basic
Methodological Answer:
The dihydroxypropyl group can be introduced via Mitsunobu reaction or Grignard addition :

Mitsunobu reaction : React a 4-hydroxypyrrolidine precursor with 2,3-dihydroxypropanol using DIAD (diisopropyl azodicarboxylate) and triphenylphosphine in THF.

Grignard addition : Treat a 4-ketopyrrolidine with a protected dihydroxypropyl Grignard reagent (e.g., TBS-protected), followed by deprotection.
Key parameters:

  • Moisture-free conditions for Grignard reactions.
  • DIAD stoichiometry (1.2–1.5 eq.) to ensure complete conversion .

How do solvent polarity and temperature influence the stability of the tert-butyl carbamate protecting group during synthesis?

Level: Advanced
Methodological Answer:
The tert-butyl carbamate (Boc) group is prone to acidic or thermal cleavage. Stability studies show:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) accelerate Boc cleavage under acidic conditions. Use non-polar solvents (e.g., dichloromethane) for reactions involving acids.
  • Temperature : Above 40°C, Boc deprotection rates increase significantly. Maintain reactions at ≤25°C unless deprotection is intentional.
    Controlled experiments with TLC monitoring (Rf shift after Boc removal) are recommended .

What purification techniques are most effective for isolating this compound from byproducts like defluorinated analogs?

Level: Basic
Methodological Answer:

  • Flash chromatography : Use a gradient of ethyl acetate/hexane (20–50%) with silica gel. The difluoro compound typically elutes later than monofluoro byproducts due to higher polarity.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve defluorinated impurities.
    Validate purity via 19F^{19}\text{F} NMR (two distinct fluorine peaks for geminal difluoro groups) and HRMS (calculated for C12_{12}H20_{20}F2_2NO4_4: m/z 296.1378) .

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